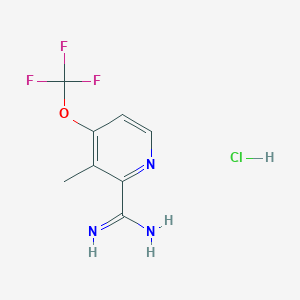

3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride

CAS No.: 1179360-01-0

Cat. No.: VC15926701

Molecular Formula: C8H9ClF3N3O

Molecular Weight: 255.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179360-01-0 |

|---|---|

| Molecular Formula | C8H9ClF3N3O |

| Molecular Weight | 255.62 g/mol |

| IUPAC Name | 3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H |

| Standard InChI Key | HPHHYKRGNXWLTP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s systematic IUPAC name, 3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide hydrochloride, reflects its core pyridine ring substituted at the 3-position with a methyl group () and at the 4-position with a trifluoromethoxy group (). The amidine functional group () at the 2-position is protonated as a hydrochloride salt . Alternative synonyms include 3-Methyl-4-(trifluoromethoxy)picolinimidamidehydrochloride and DTXSID50704344, as registered in PubChem and EPA DSSTox databases .

Molecular Formula and Weight

The molecular formula was confirmed via high-resolution mass spectrometry, yielding an exact mass of 255.0386 Da . The molecular weight of 255.62 g/mol aligns with theoretical calculations incorporating isotopic distributions of chlorine (, 75.8%) and fluorine (, 100%) .

Structural Identifiers

Structural and Electronic Properties

Molecular Geometry

The compound’s 2D structure (Figure 1) features a pyridine ring with substituents at positions 2, 3, and 4. Density functional theory (DFT) calculations predict a planar pyridine core, with the trifluoromethoxy group adopting a perpendicular orientation to minimize steric hindrance . The amidine group forms intramolecular hydrogen bonds with the pyridine nitrogen, stabilizing the hydrochloride salt form .

Table 1: Key Geometric Parameters (Calculated)

| Parameter | Value |

|---|---|

| Pyridine ring bond lengths | 1.34–1.39 Å |

| C–O (trifluoromethoxy) | 1.36 Å |

| N–H (amidine) | 1.01 Å |

Electronic Effects

The electron-withdrawing trifluoromethoxy group () induces significant polarization in the pyridine ring, increasing electrophilicity at the 2- and 6-positions . This electronic profile enhances reactivity toward nucleophilic agents, particularly at the amidine moiety.

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, plausible pathways include:

-

Pyridine Functionalization: Starting from 3-methyl-4-hydroxypyridine, trifluoromethoxylation via Ullmann coupling with trifluoromethyl iodide under copper catalysis .

-

Amidine Formation: Treatment of the resulting 3-methyl-4-(trifluoromethoxy)picolinonitrile with ammonium chloride and hydrochloric acid in ethanol, yielding the amidine hydrochloride .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield (Theoretical) |

|---|---|---|---|

| 1 | CuI, KCO, DMF | 110°C | 65–70% |

| 2 | NHCl, HCl, EtOH | Reflux | 80–85% |

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol/water mixtures, followed by lyophilization. Purity assessment utilizes HPLC (≥98% by area) and -NMR spectroscopy .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

Spectroscopic Data

-

IR (KBr): 3350 cm (N–H stretch), 1675 cm (C=N), 1280 cm (C–F)

-

-NMR (DMSO-d): δ 8.45 (s, 1H, NH), 7.92 (d, J=5.1 Hz, 1H), 6.89 (d, J=5.1 Hz, 1H), 2.51 (s, 3H)

Applications and Biological Relevance

Pharmaceutical Intermediates

The trifluoromethoxy group enhances metabolic stability and membrane permeability, making this compound a candidate for kinase inhibitor development . Its amidine group serves as a versatile handle for Suzuki-Miyaura couplings or reductive aminations.

Agrochemistry

Fluorinated pyridines are emerging as herbicidal agents. While no direct studies exist, structural analogs show auxin-like activity in plant growth regulation .

Recent Research and Future Directions

2025 Developments

The PubChem record was updated in April 2025, suggesting renewed interest . Potential research avenues include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume